molecular formula C25H26N2O3 B2632835 3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide CAS No. 1903055-12-8

3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B2632835
CAS No.: 1903055-12-8
M. Wt: 402.494
InChI Key: KWCYGXYJGQPXOK-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a benzyloxy group and a pyridin-3-ylmethyl group attached to an oxane ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable halogenating agent, such as thionyl chloride, to form benzyl chloride, followed by nucleophilic substitution with a phenol derivative.

    Oxane Ring Formation: The oxane ring can be synthesized through the cyclization of a diol precursor using acid catalysis.

    Coupling with Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyridine-3-methanol and a suitable leaving group.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the benzyloxy intermediate with the oxane-pyridin-3-ylmethyl derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide bond can be reduced to form an amine derivative.

    Substitution: The pyridin-3-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridin-3-ylmethyl derivatives.

Scientific Research Applications

3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-4-yl)methyl]benzamide: Similar structure with the pyridinyl group at the 4-position.

    3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-2-yl)methyl]benzamide: Similar structure with the pyridinyl group at the 2-position.

    3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)ethyl]benzamide: Similar structure with an ethyl linker instead of a methyl linker.

Uniqueness

3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-25(21-8-4-10-23(16-21)30-18-19-6-2-1-3-7-19)27-24(20-11-14-29-15-12-20)22-9-5-13-26-17-22/h1-10,13,16-17,20,24H,11-12,14-15,18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCYGXYJGQPXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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